8,9-Dihydro-8,9-dihydroxy-7-methylbenz(a)anthracene-12-methanol
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Overview
Description
8,9-Dihydro-8,9-dihydroxy-7-methylbenz(a)anthracene-12-methanol is a polycyclic aromatic hydrocarbon derivative This compound is notable for its complex structure, which includes multiple fused aromatic rings and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Dihydro-8,9-dihydroxy-7-methylbenz(a)anthracene-12-methanol typically involves multi-step organic reactions. One common approach is the hydroxylation of 7-methylbenz(a)anthracene derivatives, followed by reduction and further functionalization to introduce the hydroxyl and methanol groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar steps as in laboratory synthesis, optimized for efficiency and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 8,9-Dihydro-8,9-dihydroxy-7-methylbenz(a)anthracene-12-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen functionalities, yielding simpler hydrocarbons.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Br2, Cl2) and nitrating agents (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 8,9-dihydroxy-7-methylbenz(a)anthracene-12-carboxylic acid, while reduction could produce 7-methylbenz(a)anthracene.
Scientific Research Applications
8,9-Dihydro-8,9-dihydroxy-7-methylbenz(a)anthracene-12-methanol has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Research on its biological activity helps understand the interactions of similar compounds with biological systems.
Medicine: The compound’s potential carcinogenic properties are studied to develop better cancer prevention and treatment strategies.
Industry: It may be used in the development of new materials and chemical processes due to its unique structural properties.
Mechanism of Action
The mechanism by which 8,9-Dihydro-8,9-dihydroxy-7-methylbenz(a)anthracene-12-methanol exerts its effects involves its interaction with cellular components. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, potentially disrupting normal cellular functions. This interaction may lead to oxidative stress and DNA damage, contributing to its carcinogenic potential. The compound’s metabolism in the body can produce reactive intermediates that further interact with cellular targets, leading to various biological effects.
Comparison with Similar Compounds
7,12-Dimethylbenz(a)anthracene: Another polycyclic aromatic hydrocarbon with similar structural features.
Benzo[a]pyrene: Known for its carcinogenic properties, it shares structural similarities with 8,9-Dihydro-8,9-dihydroxy-7-methylbenz(a)anthracene-12-methanol.
Chrysene: A simpler polycyclic aromatic hydrocarbon used in similar research contexts.
Uniqueness: this compound is unique due to its specific hydroxyl and methanol functional groups, which influence its chemical reactivity and biological interactions. These features make it a valuable compound for studying the effects of polycyclic aromatic hydrocarbons and developing new applications in various scientific fields.
Properties
CAS No. |
17470-94-9 |
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Molecular Formula |
C20H18O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
12-(hydroxymethyl)-7-methyl-8,9-dihydrobenzo[a]anthracene-8,9-diol |
InChI |
InChI=1S/C20H18O3/c1-11-13-7-6-12-4-2-3-5-14(12)19(13)16(10-21)15-8-9-17(22)20(23)18(11)15/h2-9,17,20-23H,10H2,1H3 |
InChI Key |
JKOCLQQMJRIWJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C(C(C=C4)O)O)CO |
Origin of Product |
United States |
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